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Compound of Interest

Compound Name: GSK494581A

Cat. No.: B1672390

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of two prominent GPR55 agonists, GSK494581A and O-1602. This
document summarizes their performance based on available experimental data, details
relevant experimental protocols, and visualizes key pathways and workflows.

G protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target for a range
of physiological processes, including pain signaling, inflammation, and cancer.[1][2] Both
GSK494581A and 0O-1602 are synthetic agonists used to probe the function of this receptor.
Understanding their distinct characteristics is crucial for the design and interpretation of
preclinical studies.

Performance Comparison

GSK494581A and O-1602 exhibit distinct potencies and selectivity profiles for GPR55. O-1602
is a more potent agonist for GPR55 with a reported EC50 of 13 nM.[3][4] In contrast,
GSK494581A demonstrates a pEC50 of 6.8, which translates to an EC50 of approximately 158
nM.[3][5]

A critical differentiating factor is their off-target activity. GSK494581A is also recognized as an
inhibitor of the glycine transporter subtype 1 (GlyT1).[3][5] Conversely, O-1602, an analog of
cannabidiol, shows agonistic activity at GPR18, another orphan G protein-coupled receptor, but
has negligible affinity for the classical cannabinoid receptors CB1 and CB2.[6][7][8]

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1672390?utm_src=pdf-interest
https://www.benchchem.com/product/b1672390?utm_src=pdf-body
https://www.researchgate.net/figure/ERK-phosphorylation-downstream-of-GPR55-is-dependent-on-Rho-ROCK-activation-a-Cells_fig4_46256304
https://jme.bioscientifica.com/view/journals/jme/58/3/R191.xml
https://www.benchchem.com/product/b1672390?utm_src=pdf-body
https://www.benchchem.com/product/b1672390?utm_src=pdf-body
https://www.medchemexpress.com/gsk494581a.html
https://www.graphpad.com/guides/prism/latest/curve-fitting/reg_the_ec50.htm
https://www.benchchem.com/product/b1672390?utm_src=pdf-body
https://www.medchemexpress.com/gsk494581a.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7460607/
https://www.benchchem.com/product/b1672390?utm_src=pdf-body
https://www.medchemexpress.com/gsk494581a.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7460607/
https://doaj.org/article/6247b1aab2ba41bb8e2fdd43c31f994d
https://search.cosmobio.co.jp/cosmo_search_p/search_gate2/docs/cyt_/bk036.20110622.pdf
https://www.mdpi.com/1420-3049/25/6/1384
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

o Potency Off-Target
Compound Target Activity .
(Human) Activity
) pEC50: 6.8 GlyT1 inhibitor
GSK494581A GPR55 Agonist
(~158 nM)[3][5] (pIC50: 5.0)[9]
GPR18
agonist[6][8]; No
significant
_ EC50: 13 nM[3] e
0-1602 GPR55 Agonist ] binding to
CB1/CB2

(>30,000 nM)[3]
(4]

GPR55 Signaling Pathways

Activation of GPR55 by agonists like GSK494581A and O-1602 initiates a cascade of
intracellular signaling events. The receptor primarily couples to Gaq and Ga12/13 proteins.[10]

[11] This leads to the activation of phospholipase C (PLC), which in turn catalyzes the

production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

calcium from intracellular stores, a key indicator of GPR55 activation.[10][12] Concurrently,
activation of the Ga12/13 pathway leads to the activation of the small GTPase RhoA.[4][10]
Furthermore, GPR55 activation has been shown to induce the phosphorylation of extracellular

signal-regulated kinase (ERK), a downstream effector involved in cell proliferation and

differentiation.[6]

© 2025 BenchChem. All rights reserved.

2/6

Tech Support


https://www.medchemexpress.com/gsk494581a.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7460607/
https://pubmed.ncbi.nlm.nih.gov/21233197/
https://www.medchemexpress.com/gsk494581a.html
https://www.graphpad.com/guides/prism/latest/curve-fitting/reg_the_ec50.htm
https://doaj.org/article/6247b1aab2ba41bb8e2fdd43c31f994d
https://www.mdpi.com/1420-3049/25/6/1384
https://www.medchemexpress.com/gsk494581a.html
https://www.graphpad.com/guides/prism/latest/curve-fitting/reg_the_ec50.htm
https://www.benchchem.com/product/b1672390?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7949482/
https://www.researchgate.net/publication/49753724_Pharmacology_of_GPR55_in_Yeast_and_Identification_of_GSK494581A_as_a_Mixed-Activity_Glycine_Transporter_Subtype_1_Inhibitor_and_GPR55_Agonist
https://pmc.ncbi.nlm.nih.gov/articles/PMC7949482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2268199/
https://www.graphpad.com/guides/prism/latest/curve-fitting/reg_the_ec50.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC7949482/
https://doaj.org/article/6247b1aab2ba41bb8e2fdd43c31f994d
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Validation & Comparative

Check Availability & Pricing

Plasma Membrane

GSK494581A/ O-160>

ctivation

Seed GPR55-HEK?293 cells
in 96-well plate

[\

Y

Load cells with
Fluo-4 AM dye

Y

Prepare serial dilutions of
GSK494581A or O-1602

Phospholipase C (PLC) Ga12/13

Measure baseline fluorescence

D
Produces (FLIPR)

IP3

Add compounds to wells
obilizes

Ca?* (from ER)

Record fluorescence change
over time

Downstream Cellular Responses
(e.g., Gene Expression, Proliferation)

Analyze data to determine
EC50 values

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

Culture and serum-starve
GPR55-HEK?293 cells

!

Treat cells with
GSK494581A or O-1602

!

Lyse cells and Culture and treat
quantify protein GPR55-HEK?293 cells
SDS-PAGE and transfer Lyse cells in
to PVDF membrane GTP-preserving buffer

Incubate with primary
(anti-p-ERK) and secondary
(HRP-conjugated) antibodies

Incubate lysate with
Rhotekin-RBD beads

Run total lysate control

Wash beads to remove

Detect bands using ECL non-specific proteins

Elute bound proteins and
analyze by Western blot
for RhoA

Normalize to total ERK

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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